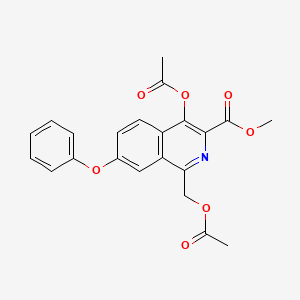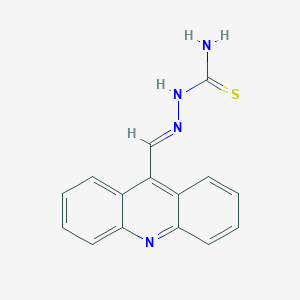
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9-acridinecarboxaldehyde with thiosemicarbazide. The reaction is carried out in ethanol with acetic acid as a catalyst. The mixture is refluxed at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: Substitution reactions can introduce different substituents to the acridine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxides, while substitution reactions can yield various acridine derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Medicine: Its antiproliferative activity has been explored for potential anticancer therapies.
Industry: Acridine derivatives, including this compound, are used in the development of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This DNA-binding property is crucial for its antiproliferative activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide
- 2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide
- Thiazacridine derivatives
Uniqueness
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for strong DNA binding and significant antiproliferative activity. Compared to other similar compounds, it has shown higher efficiency in binding to calf thymus DNA and exhibits distinct biological activities .
Propriétés
Formule moléculaire |
C15H12N4S |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
[(E)-acridin-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C15H12N4S/c16-15(20)19-17-9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H3,16,19,20)/b17-9+ |
Clé InChI |
ASJZIAZNUADFEJ-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=S)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


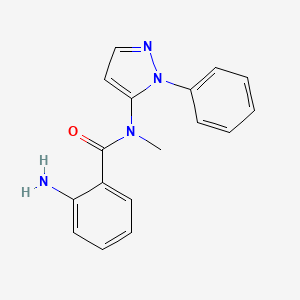


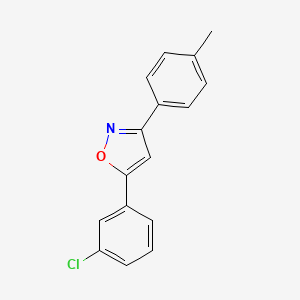
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
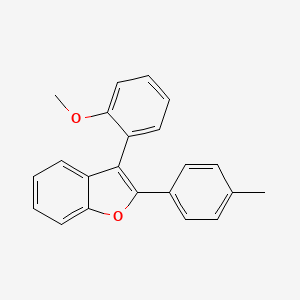
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)

